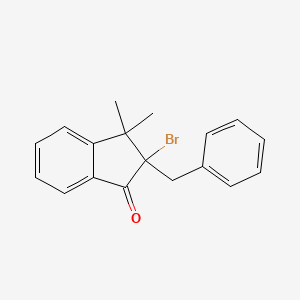
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is a synthetic organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and natural product synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone typically involves the bromination of 2-benzyl-3,3-dimethyl-1-indanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction conditions often include room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran), room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents (acetone, water), room temperature or slightly elevated temperatures.
Major Products
Substitution: Various substituted indanones depending on the nucleophile used.
Reduction: 2-Benzyl-2-bromo-3,3-dimethyl-1-indanol.
Oxidation: This compound carboxylic acid.
Scientific Research Applications
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals such as insecticides, fungicides, and herbicides.
Mechanism of Action
The mechanism of action of 2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
Receptor Binding: It may bind to specific receptors on cell membranes, modulating cellular responses and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-3,3-dimethyl-1-indanone: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3,3-dimethyl-1-indanone: Lacks the benzyl group, affecting its biological activity and reactivity.
3,3-Dimethyl-1-indanone: Lacks both the benzyl and bromine groups, significantly altering its chemical properties and applications.
Uniqueness
2-Benzyl-2-bromo-3,3-dimethyl-1-indanone is unique due to the presence of both the benzyl and bromine groups, which enhance its reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications .
Properties
CAS No. |
13306-83-7 |
|---|---|
Molecular Formula |
C18H17BrO |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
2-benzyl-2-bromo-3,3-dimethylinden-1-one |
InChI |
InChI=1S/C18H17BrO/c1-17(2)15-11-7-6-10-14(15)16(20)18(17,19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
IBZBRWLTMMGQFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C1(CC3=CC=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





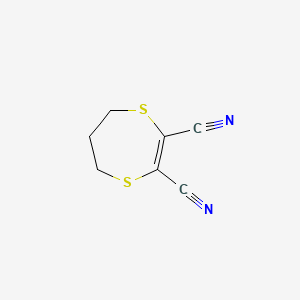
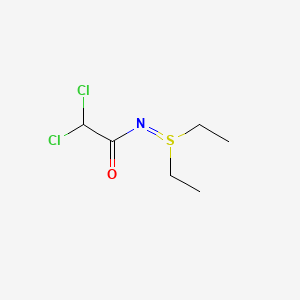
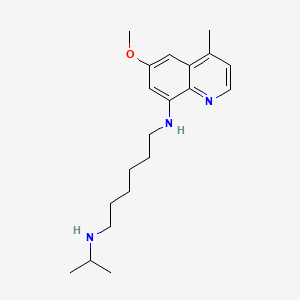

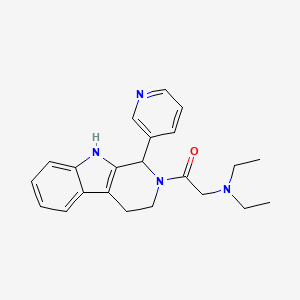
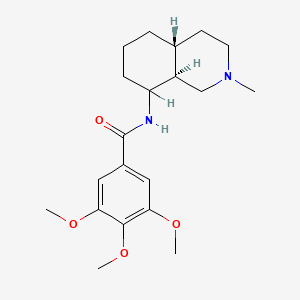

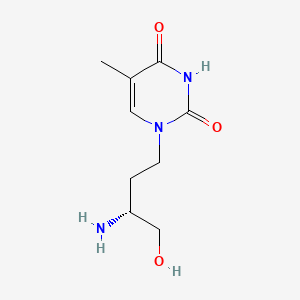
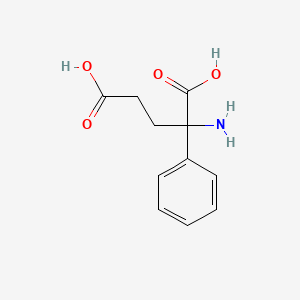
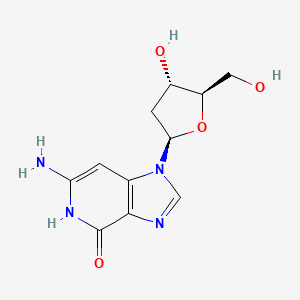
![Methyl 2-{[(8-hydroxy-2-methylquinolin-7-yl)(phenyl)methyl]amino}benzoate](/img/structure/B12798835.png)
